molecular formula C25H18F3N5 B11934541 2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine CAS No. 742112-34-1

2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine

Cat. No.: B11934541
CAS No.: 742112-34-1
M. Wt: 445.4 g/mol
InChI Key: UCOYIUOEXIYJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine is a chemical compound designed for research purposes, acting as a structural analog of the well-characterized PDK-1 (Phosphoinositide-dependent kinase-1) inhibitor OSU-03012 (AR-12) . This compound class is derived from celecoxib but is deliberately devoid of COX-2 inhibiting activity, allowing for specific investigation of the PDK-1/Akt signaling axis . Its primary research value lies in its mechanism of action: by inhibiting PDK-1, it subsequently suppresses the phosphorylation and activation of Akt (Protein Kinase B), a central node in the PI3K/Akt signaling pathway . The aberrant activation of this pathway is frequently associated with tumorigenesis, making such inhibitors valuable tools for studying cancer cell proliferation and survival . In research settings, this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell models . Furthermore, it can induce endoplasmic reticulum stress through the activation of PERK (Protein kinase R-like endoplasmic reticulum kinase), presenting an additional mechanism for targeting malignant cells . The core structural motif of this compound class, which includes a phenanthrenyl group and a trifluoromethylpyrazole linked to a phenylguanidine, is covered in patents for use as PDK-1/Akt signaling inhibitors for anticancer applications . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

742112-34-1

Molecular Formula

C25H18F3N5

Molecular Weight

445.4 g/mol

IUPAC Name

2-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine

InChI

InChI=1S/C25H18F3N5/c26-25(27,28)23-14-22(33(32-23)19-10-8-18(9-11-19)31-24(29)30)17-7-12-21-16(13-17)6-5-15-3-1-2-4-20(15)21/h1-14H,(H4,29,30,31)

InChI Key

UCOYIUOEXIYJFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)N=C(N)N)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

OSU-03013 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Applications

OSU-03012 has demonstrated significant anticancer properties across various studies:

  • Breast Cancer : Research indicates that OSU-03012 effectively inhibits the proliferation of breast cancer cells by disrupting the PAK signaling pathway. In vitro studies have shown enhanced apoptosis in cancer cells treated with this compound, particularly when combined with established chemotherapeutics.
  • Prostate Cancer : OSU-03012 has been shown to inhibit the growth of prostate cancer cells and induce cell cycle arrest. Studies suggest that it enhances the efficacy of androgen deprivation therapies.
  • Combination Therapies : The compound has been evaluated in combination with phosphodiesterase type 5 inhibitors (such as sildenafil) to improve anti-tumor effects in various cancer models, including those resistant to conventional therapies .

Antimicrobial Properties

OSU-03012 exhibits a broad spectrum of antimicrobial activity:

  • Antifungal Activity : It has shown efficacy against various fungal pathogens such as Candida albicans and Cryptococcus neoformans. The compound disrupts phosphoinositide-dependent kinase pathways critical for fungal survival.
  • Antiviral Activity : When used in conjunction with PDE5 inhibitors, OSU-03012 has demonstrated antiviral effects against viruses like Lassa and Ebola. This is believed to be mediated through inhibition of chaperone proteins essential for viral replication .
  • Antiparasitic Effects : The compound has been effective against Leishmania donovani, the causative agent of leishmaniasis, showcasing its potential in treating parasitic infections .

Case Studies and Research Findings

StudyApplicationFindings
Study on Breast CancerAnticancerOSU-03012 induced apoptosis and inhibited cell proliferation in vitro.
Combination Therapy StudyProstate CancerEnhanced efficacy observed when combined with androgen deprivation therapy.
Antifungal ActivityFungal InfectionsEffective against Candida species; synergistic effects noted with fluconazole.
Antiviral EfficacyViral InfectionsDemonstrated significant antiviral activity against Lassa virus in combination therapy .

Clinical Implications

The findings surrounding OSU-03012 suggest it has potential as a multi-faceted therapeutic agent. Its ability to target multiple pathways involved in tumor growth and microbial resistance positions it as a candidate for further clinical trials. Moreover, its designation as an orphan drug for treating cryptococcosis and tularaemia underscores its significance in addressing unmet medical needs .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s pharmacological and structural profile can be contextualized against analogs in the following categories:

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

  • Structure: UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] and UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] are pyridine derivatives with trifluoromethyl substituents and piperazine/pyridine linkers .
  • Mechanism: Both inhibit the non-azolic CYP51 enzyme, critical in ergosterol biosynthesis in Trypanosoma cruzi .
  • Key Differences: The target compound lacks the piperazine/pyridine backbone of UDO/UDD, instead incorporating a phenanthrene-pyrazole core. Efficacy: UDO/UDD exhibit activity against T.

De Novo Nucleotide Pathway Inhibitors

  • N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide: Structure: Features a benzo[d]thiazol core with a cyclopropanecarboxamide group and trifluoromethylphenyl acetamide side chain . Mechanism: Targets DHODH, similar to the guanidine-containing compound, but utilizes a benzo[d]thiazol scaffold instead of pyrazole-phenanthrene . Key Differences:
  • The guanidine group in the target compound may form direct hydrogen bonds with DHODH’s active site, as evidenced by patent claims describing hydrogen-bond interactions with the enzyme .

Pyrazole-Based Pesticides (Fipronil and Ethiprole)

  • Structure: Fipronil [5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile] and ethiprole share a pyrazole core with trifluoromethyl and sulfinyl groups but lack aromatic systems like phenanthrene .
  • Mechanism : Act as GABA receptor antagonists in pests .
  • Key Differences :
    • The target compound’s guanidine and phenanthrene groups differentiate it from the carbonitrile/sulfinyl substituents in pesticides, redirecting its activity from neurotoxic effects to nucleotide metabolism inhibition.
    • Trifluoromethyl groups in both classes enhance metabolic stability, but the target compound’s larger aromatic system may reduce environmental persistence compared to fipronil .

Structural and Functional Analysis Table

Compound Name Core Structure Key Functional Groups Target/Mechanism Key Features References
2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine Pyrazole-phenanthrene Guanidine, -CF₃ DHODH inhibitor (de novo pathway) Phenanthrene enhances lipophilicity; guanidine enables H-bonding
UDO Pyridine-piperazine -CF₃, ketone CYP51 inhibitor Non-azolic; comparable to posaconazole against T. cruzi
N-(7-cyano-6-...cyclopropanecarboxamide Benzo[d]thiazol -CF₃, cyclopropanecarboxamide DHODH inhibitor Polar scaffold may limit bioavailability compared to phenanthrene systems
Fipronil Pyrazole -CF₃, sulfinyl, carbonitrile GABA receptor antagonist Environmental persistence due to sulfinyl/carbonitrile groups

Mechanistic and Computational Insights

  • Hydrogen Bonding: The guanidine group’s ability to form strong hydrogen bonds with DHODH is critical for inhibitory activity, as demonstrated by molecular docking studies in patent claims . Computational tools like Multiwfn and noncovalent interaction (NCI) analysis could further elucidate these interactions.
  • Lipophilicity : The phenanthrene moiety likely improves blood-brain barrier penetration compared to polar analogs like UDO, though this may require experimental validation.
  • Steric Effects : The bulky phenanthrene system may limit off-target interactions, enhancing selectivity for DHODH over other enzymes.

Biological Activity

2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine, also known as OSU-03012, is a synthetic compound derived from celecoxib. It has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C25H18F3N5
Molecular Weight 445.4 g/mol
CAS Number 742112-34-1
IUPAC Name This compound

OSU-03012 functions primarily as an inhibitor of the 3-phosphoinositide-dependent protein kinase 1 (PDK1). PDK1 is crucial in various signaling pathways that regulate cell growth and survival, making it a target for cancer therapy. Unlike celecoxib, OSU-03012 does not inhibit cyclooxygenase (COX) enzymes but instead modulates pathways that influence tumorigenesis and inflammation .

Antitumor Activity

Research indicates that OSU-03012 exhibits significant antitumor activity across various cancer cell lines. For instance:

  • Breast Cancer : In vitro studies demonstrated that OSU-03012 effectively inhibited the proliferation of breast cancer cells, showing IC50 values in the low micromolar range .
  • Prostate Cancer : The compound has shown promising results in reducing cell viability in prostate cancer models, with IC50 values reported at approximately 2.226 ± 0.28 µM for PC-3 cells and 1.67 ± 0.18 µM for DU145 cells .

Anti-inflammatory Properties

OSU-03012 also exhibits anti-inflammatory properties by inhibiting pathways associated with inflammation. Studies have shown that it can reduce pro-inflammatory cytokine production, which is beneficial in managing chronic inflammatory diseases .

Antimicrobial Activity

While primarily studied for its anticancer properties, OSU-03012 has also displayed antimicrobial activity against certain pathogens. This aspect is particularly relevant given the increasing resistance to conventional antibiotics.

Study on Breast Cancer

A study conducted by researchers at Ohio State University evaluated the effects of OSU-03012 on breast cancer cell lines. The results indicated a marked decrease in cell proliferation and induction of apoptosis in treated cells compared to controls. The study emphasized the compound's potential as a therapeutic agent for breast cancer treatment .

Prostate Cancer Research

Another significant study focused on the compound's effects on prostate cancer cells. The researchers found that OSU-03012 inhibited cell migration and invasion, key processes involved in cancer metastasis. This suggests that the compound could be beneficial not only in treating primary tumors but also in preventing metastasis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with phenanthrene derivatives and trifluoromethyl-substituted pyrazole precursors. A key step is the coupling of 5-phenanthren-2-yl-3-(trifluoromethyl)pyrazole with a para-substituted phenylguanidine group. For pyrazole synthesis, methods like cyclocondensation of hydrazines with β-diketones or alkynes (using trifluoromethyl ketones) are common . Purification often employs column chromatography or recrystallization, with purity verified via HPLC (>95%) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection is standard, targeting ≥98% purity .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹⁹F NMR can confirm the presence of the trifluoromethyl group, while HRMS validates the molecular formula (e.g., C₂₆H₁₉F₃N₆) .

Q. What separation techniques are recommended for isolating intermediates during synthesis?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration) or centrifugal partition chromatography (CPC) are effective for isolating polar intermediates. These methods minimize degradation of heat-sensitive guanidine groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to isolate variables.
  • In Silico Modeling : Use molecular docking to assess binding affinity variations due to conformational changes in the phenanthrene or pyrazole moieties .
  • Meta-Analysis : Cross-reference data from CRDC-classified studies (e.g., RDF2050103 for chemical engineering design) to identify methodological discrepancies .

Q. What strategies optimize reaction yields for the pyrazole-guanidine coupling step?

  • Methodological Answer :

  • Catalytic Systems : Palladium-catalyzed Buchwald-Hartwig amination or copper-mediated Ullmann coupling improve aryl-guanidine bond formation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to enhance solubility of aromatic intermediates .
  • Process Control : Implement real-time monitoring via in situ FTIR to track reaction progression and adjust stoichiometry dynamically .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., using shake-flask method) to quantify enhanced membrane permeability from the CF₃ group.
  • Metabolic Stability : Conduct liver microsome assays to assess resistance to oxidative degradation, a common trait of trifluoromethylated compounds .
  • Data Table :
PropertyTrifluoromethyl AnalogNon-Fluorinated Analog
logP3.8 ± 0.22.1 ± 0.3
Microsomal Half-life (min)>6022 ± 5

Q. What advanced analytical methods characterize its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, Kₐ) to receptors like kinases or GPCRs.
  • Cryo-EM : Resolve structural binding modes at near-atomic resolution for target validation .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Methodological Resources

  • Experimental Design : Courses like CHEM/IBiS 416 (Chemical Biology Methods & Experimental Design) provide frameworks for hypothesis-driven synthesis and data analysis .
  • Data Contradiction Analysis : Utilize CRDC subclasses (e.g., RDF2050108 for process control) to benchmark findings against industrial-scale separation protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.